molecular formula C10H9N3O B13111631 2-(6-Methoxypyridin-3-yl)pyrimidine

2-(6-Methoxypyridin-3-yl)pyrimidine

Cat. No.: B13111631
M. Wt: 187.20 g/mol
InChI Key: ZCGOTWJKEDUBDQ-UHFFFAOYSA-N
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Description

2-(6-Methoxypyridin-3-yl)pyrimidine is a heterocyclic compound that features both pyridine and pyrimidine rings. The presence of a methoxy group at the 6-position of the pyridine ring adds to its unique chemical properties. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methoxypyridin-3-yl)pyrimidine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction. This method typically uses 2-chloro-5-bromopyrimidine and 6-methoxypyridin-3-ylboronic acid as starting materials. The reaction is catalyzed by palladium(II) chloride (PdCl₂) in the presence of a base such as sodium carbonate (Na₂CO₃) in an aqueous medium at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the Suzuki–Miyaura coupling reaction is scalable and can be adapted for industrial synthesis with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-(6-Methoxypyridin-3-yl)pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

    Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while reduction reactions can convert the pyridine ring to piperidine derivatives.

    Coupling Reactions: The compound can be further functionalized through coupling reactions such as the Suzuki–Miyaura coupling.

Common Reagents and Conditions

    Palladium(II) Chloride (PdCl₂): Used as a catalyst in coupling reactions.

    Sodium Carbonate (Na₂CO₃): Acts as a base in aqueous medium.

    Aqueous Medium: Provides a suitable environment for the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions can yield various substituted pyrimidine derivatives with potential biological activities .

Scientific Research Applications

2-(6-Methoxypyridin-3-yl)pyrimidine has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential anticancer activity.

    Biological Studies: The compound is used in studies related to DNA and RNA interactions due to its structural similarity to nucleotides.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules with potential pharmaceutical applications.

Mechanism of Action

The mechanism of action of 2-(6-Methoxypyridin-3-yl)pyrimidine is not fully elucidated. it is believed to interact with specific molecular targets such as enzymes or receptors involved in cellular processes. The methoxy group and the heterocyclic rings play a crucial role in its binding affinity and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Methoxypyridin-3-yl)pyrimidine is unique due to the specific positioning of the methoxy group and the combination of pyridine and pyrimidine rings. This structural arrangement contributes to its distinct chemical properties and potential biological activities.

Properties

Molecular Formula

C10H9N3O

Molecular Weight

187.20 g/mol

IUPAC Name

2-(6-methoxypyridin-3-yl)pyrimidine

InChI

InChI=1S/C10H9N3O/c1-14-9-4-3-8(7-13-9)10-11-5-2-6-12-10/h2-7H,1H3

InChI Key

ZCGOTWJKEDUBDQ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)C2=NC=CC=N2

Origin of Product

United States

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